4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
Description
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a bicyclic amine derivative combining morpholine and piperidine moieties. The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an ethyl group to a 4-piperidinyl group. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
4-(1-piperidin-4-ylethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-10(11-2-4-12-5-3-11)13-6-8-14-9-7-13;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXRVSYYHCFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Catalytic Hydrogenation Approach
One of the most effective methods to synthesize 4-(piperidin-4-yl)morpholine derivatives involves a one-pot reductive amination followed by catalytic hydrogenation and salt formation. This method is described in detail in patent WO2017213245A1 and CN105777615A.
Step 1: Formation of Intermediate Compound
The reaction starts with 1-benzyl-4-piperidone and morpholine reacting in toluene at elevated temperature (~110°C) to form 4-(1-benzyl piperidine-4-base)morpholine. Water produced during the reaction is removed continuously to drive the reaction to completion.Step 2: Removal of Unreacted Morpholine
After the initial reaction, unreacted morpholine is removed by distillation, solvent replacement, or crystallization to purify the intermediate.Step 3: Catalytic Hydrogenation (Debenzylation)
The intermediate is subjected to hydrogenation using a palladium catalyst (10% Pd/C) under hydrogen pressure (~40 kg/cm²) at ~50°C for 8 hours. This step removes the benzyl protecting group, yielding 4-(piperidin-4-yl)morpholine.Step 4: Salt Formation
The free base is dissolved in ethanol and treated with concentrated hydrochloric acid to form the dihydrochloride salt. Cooling and filtration yield the final product as a solid.Yields and Purity
The overall yield for the final hydrogenation and salt formation step is high, typically around 89% with high purity.
| Step | Conditions | Catalyst/ Reagents | Temperature | Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reaction of 1-benzyl-4-piperidone with morpholine | Toluene, 110°C, water removal | None | 110°C | Atmospheric | ~88 | Formation of benzyl-protected intermediate |
| Removal of unreacted morpholine | Distillation/solvent replacement | None | Ambient | Atmospheric | N/A | Purification step |
| Catalytic hydrogenation (debenzylation) | 10% Pd/C, H₂ gas, 50°C, 40 kg/cm² | Pd/C catalyst, H₂ gas | 50°C | 40 kg/cm² (approx.) | ~89 | Removal of benzyl group |
| Salt formation | Ethanol, HCl addition, cooling | Concentrated HCl | Ambient to 20°C | Atmospheric | N/A | Formation of dihydrochloride salt |
Alternative Reductive Amination via One-Pot Process
Another approach involves a one-pot reductive amination under mild hydrogen pressure with platinum or palladium catalysts, as described in WO2017213245A1. This method simplifies the process by combining amination and hydrogenation steps, improving efficiency.
- Excess morpholine (≥5 equivalents) is reacted with the ketone precursor under hydrogen atmosphere (≤1 MPa) in the presence of a platinum or palladium catalyst.
- The reaction proceeds to form the morpholine-piperidine compound directly.
- Unreacted morpholine is removed by distillation or crystallization.
- The product is isolated and purified, then converted to the dihydrochloride salt by treatment with hydrochloric acid.
This method benefits from fewer reaction steps and milder conditions but requires careful control of morpholine excess and catalyst loading.
Research Findings and Optimization
- Catalyst Choice: Both Pd/C and Pt catalysts are effective for hydrogenation steps. Pd/C is preferred for debenzylation due to its high activity and selectivity.
- Reaction Pressure: Hydrogen pressures around 1 MPa to 4 MPa (10 to 40 kg/cm²) are commonly used to ensure complete hydrogenation without over-reduction.
- Temperature: Moderate temperatures (40–60°C) optimize reaction rates while minimizing side reactions.
- Purification: Removal of excess morpholine is critical to avoid contamination and improve product purity. Techniques include distillation, solvent exchange, and crystallization.
- Yield: Reported yields for the final product range from 85% to 90%, indicating high efficiency.
- Salt Formation: Formation of the dihydrochloride salt improves product stability and crystallinity, facilitating handling and formulation.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Two-step method (benzyl protection + hydrogenation) | Benzyl-protected intermediate synthesis → hydrogenation → salt formation | Pd/C (10%) | 110°C (reaction), 50°C, 40 kg/cm² (hydrogenation) | ~89 | High yield, well-established | Multiple steps, requires benzyl protection |
| One-pot reductive amination | Reductive amination under H₂ with excess morpholine | Pt or Pd catalyst | ≤1 MPa H₂, mild temperature | ~85-90 | Simplified process, fewer steps | Requires excess morpholine control |
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is used in scientific research as a precursor for synthesizing novel heterocyclic compounds, especially thienopyrroles and thiazolopyrimidones. These heterocyclic structures are of interest because of their potential therapeutic uses, including cancer treatment.
- Pharmaceutical Research: This compound acts as a lead in pharmaceutical research. It serves as a building block for introducing a specific functional group into target molecules, potentially contributing to their desired properties.
- Interaction Studies: Interaction studies have revealed that this compound may interact with neurotransmitter receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Further investigation is being done to develop detailed pharmacological profiles.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions, such as temperature and solvent choice, to optimize yield and purity. Reactions primarily include nucleophilic substitutions and complexation reactions, owing to the presence of both piperidine and morpholine functionalities, which can be utilized to synthesize various derivatives with distinct pharmacological activities.
Studies have shown that specific thienopyrrole and thiazolopyrimidine derivatives exhibit promising antitumor activity in vitro and in vivo.
Mechanism of Action
The mechanism of action of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride with structurally or functionally related compounds from the evidence:
Structural and Functional Analysis
- Substituent Effects : The rac-(2R,6S)-dimethyl substituents in ’s compound increase steric hindrance and lipophilicity, which could enhance blood-brain barrier penetration relative to the unsubstituted target compound .
- Aromatic vs. Aliphatic Groups : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride (aromatic) and E-4031 (heteroaromatic) exhibit distinct electronic properties compared to the aliphatic target compound, influencing target selectivity and metabolic stability .
Pharmacological and Toxicological Insights
- Ion Channel Modulation : E-4031 dihydrochloride’s hERG-blocking activity (IC₅₀ = 14 nM) suggests that morpholine-piperidine derivatives with charged side chains may preferentially interact with cardiac or neuronal ion channels .
- Toxicity Gaps : While 4-(Diphenylmethoxy)piperidine Hydrochloride lacks explicit acute toxicity data, its regulatory documentation emphasizes incomplete ecotoxicological studies, a common limitation among similar compounds .
- Synthetic Utility : High-purity analogs like 4-(3-piperidinylmethyl)morpholine dihydrochloride hydrate (95% purity) underscore their role as intermediates in synthesizing complex bioactive molecules .
Biological Activity
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its morpholine and piperidine moieties, which contribute to its biological activity. The structural formula can be represented as follows:
- Molecular Formula : C10H18Cl2N2O
- Molecular Weight : 239.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in the cholinergic system. It has shown potential in enhancing acetylcholine signaling, which is crucial for cognitive function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase, thereby increasing the availability of acetylcholine in synaptic clefts.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases where cholinergic dysfunction is prevalent.
Table 1: Summary of Biological Activities
Case Studies
Several studies have demonstrated the efficacy of this compound in various experimental settings:
-
Neuroprotection in Rodent Models :
- A study conducted on rodents indicated that administration of the compound led to significant improvements in cognitive performance on memory tasks compared to control groups. This suggests a potential role in treating conditions like Alzheimer's disease.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following oral administration due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
- Excretion : Mainly excreted through renal pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, refluxing piperidine derivatives with morpholine precursors in methanol/water mixtures under basic conditions (e.g., sodium acetate) is a common approach. Post-synthesis, purity optimization involves silica gel column chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) followed by recrystallization from ethanol to isolate the dihydrochloride salt . Yield improvements (up to 81%) are achieved by controlling stoichiometry and reaction time .
Q. How do environmental factors (pH, temperature) influence the stability of this compound during storage?
- Methodological Answer : Stability studies indicate that acidic conditions (pH < 5) enhance protonation of the piperidine nitrogen, reducing degradation. However, elevated temperatures (>25°C) accelerate hydrolysis of the morpholine ring. Storage recommendations include airtight containers with desiccants at 4°C in dark conditions to minimize oxidative and thermal degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR in DMSO-d6 resolves key signals: morpholine protons at δ 3.52 (s, 4H) and piperidine protons at δ 2.42 (m, 5H). Coupling constants (e.g., ) confirm stereochemistry .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 264.2 (free base) and 292.2 (dihydrochloride) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for nucleophilic substitutions. Coupling with cheminformatics tools (e.g., ICReDD’s reaction path search) identifies optimal catalysts (e.g., nickel chloride complexes) and solvents (e.g., 2-methyltetrahydrofuran), reducing trial-and-error experimentation by 40–60% .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Systematic cross-validation using:
- In vitro binding assays (e.g., radioligand displacement for α4β2 nicotinic receptors) .
- Cytotoxicity screens (e.g., MTT assays in HEK-293 and HeLa cells) .
- Meta-analysis of dose-response curves and Hill coefficients clarifies mechanism-specific vs. off-target effects .
Q. How can multi-step synthesis challenges (e.g., competing side reactions) be mitigated in scaled-up production?
- Methodological Answer :
- Process Control : Real-time monitoring via FT-IR or HPLC detects intermediates (e.g., nitro-reduction byproducts) .
- Catalyst Optimization : Nickel(II) chloride ethylene glycol dimethyl ether complexes suppress undesired dimerization during amination steps .
- Purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted boronic esters before column chromatography .
Q. What role do sulfonyl and morpholine groups play in modulating the compound’s pharmacokinetics?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
